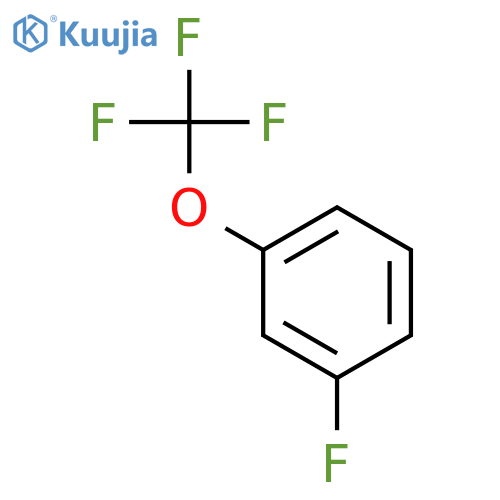Cas no 1077-01-6 (1-Fluoro-3-(trifluoromethoxy)benzene)

1077-01-6 structure
商品名:1-Fluoro-3-(trifluoromethoxy)benzene
1-Fluoro-3-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 3-(Trifluoromethoxy)fluorobenzene
- 3-FLUOROTRIFLUOROMETHOXYBENZENE
- Anisole, m,a,a,a-tetrafluoro- (6CI,7CI,8CI)
- 1-Fluoro-3-trifluoromethoxybenzene
- 3-Fluorophenyl trifluoromethyl ether
- 3-Trifluoromethoxy-1-fluorobenzene
- 3-Fluorotrifluoromethoxybenzen
- M-FLUORO TRIFLUOROMETHOXY BENZENE
- ALPHA,ALPHA,ALPHA,3-TETRAFLUOROANISOLE
- BENZENE, 1-FLUORO-3-(TRIFLUOROMETHOXY)-
- 1077-01-6
- 3-(Trifluoromethoxy)fluorobenzene, 97+%
- A801744
- AC-26097
- AMY5187
- 3-(Trifluoromethoxy)fluorobenzene, AldrichCPR
- 3-(Trifluoromethoxy) fluorobenzene
- EN300-86272
- J-511010
- CS-D1690
- 1-fluoro-3-trifluoromethoxy-benzene
- FT-0613912
- 1-FLUORO-3- (TRIFLUOROMETHOXY)BENZENE
- F0569
- SCHEMBL254534
- 1-fluoranyl-3-(trifluoromethyloxy)benzene
- DTXSID20380452
- AKOS006230387
- PS-11656
- MFCD00236323
- DB-023690
- STL555993
- 3- Trifluoromethoxy fluorobenzene
- BBL102194
- M-FLUOROTRIFLUOROMETHOXYBENZENE
- 675-123-1
-
- MDL: MFCD00236323
- インチ: 1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
- InChIKey: AUKDFDQPJWJEDH-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)OC(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 180.02000
- どういたいしつりょう: 180.01982740 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 180.10
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.330(lit.)
- ふってん: 105°C(lit.)
- フラッシュポイント: 8.1℃
- 屈折率: 1.3910 to 1.3950
- PSA: 9.23000
- LogP: 2.72430
- ようかいせい: 未確定
1-Fluoro-3-(trifluoromethoxy)benzene セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H315,H319
- 警告文: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P313,P337+P313,P362,P403+P235,P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S26-S36/37/39
-
危険物標識:


- 危険レベル:FLAMMABLE
- リスク用語:R11
- セキュリティ用語:16-26-36/37/39
- 包装グループ:II
1-Fluoro-3-(trifluoromethoxy)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Fluoro-3-(trifluoromethoxy)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0569-5G |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | >98.0%(GC) | 5g |
¥475.00 | 2024-04-18 | |
| Enamine | EN300-86272-100.0g |
1-fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 95% | 100.0g |
$282.0 | 2024-05-21 | |
| Enamine | EN300-86272-10g |
1-fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 95% | 10g |
$43.0 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120777-100g |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 98% | 100g |
¥1395.90 | 2023-09-01 | |
| Ambeed | A287308-5g |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 98% | 5g |
$15.0 | 2024-04-26 | |
| Ambeed | A287308-1g |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 98% | 1g |
$6.0 | 2024-04-26 | |
| Apollo Scientific | PC9545-25g |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 98% | 25g |
£90.00 | 2025-02-22 | |
| Apollo Scientific | PC9545-5g |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 98% | 5g |
£25.00 | 2025-02-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0569-25G |
1-Fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | >98.0%(GC) | 25g |
¥2190.00 | 2023-06-14 | |
| Enamine | EN300-86272-2.5g |
1-fluoro-3-(trifluoromethoxy)benzene |
1077-01-6 | 95% | 2.5g |
$27.0 | 2024-05-21 |
1-Fluoro-3-(trifluoromethoxy)benzene サプライヤー
atkchemica
ゴールドメンバー
(CAS:1077-01-6)1-Fluoro-3-(trifluoromethoxy)benzene
注文番号:CL13158
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1077-01-6)间氟三氟甲氧基苯
注文番号:LE2888948
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:42
価格 ($):discuss personally
1-Fluoro-3-(trifluoromethoxy)benzene 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
1077-01-6 (1-Fluoro-3-(trifluoromethoxy)benzene) 関連製品
- 886498-03-9(2-FLUORO-5-(TRIFLUOROMETHOXY)PHENOL)
- 158178-35-9(1,2-Difluoro-4-(trifluoromethoxy)benzene)
- 352-67-0(1-Fluoro-4-(trifluoromethoxy)benzene)
- 1073477-74-3(2-Fluoro-4-(trifluoromethoxy)phenol)
- 34888-09-0(1-(Difluoromethoxy)-4-fluorobenzene)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1077-01-6)1-Fluoro-3-(trifluoromethoxy)benzene

清らかである:99%/99%
はかる:100g/500g
価格 ($):176.0/688.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:1077-01-6)3-(Trifluoromethoxy)fluorobenzene

清らかである:99%
はかる:200KG
価格 ($):問い合わせ









